Chinensine B

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Chinensine B and related compounds involves complex chemical reactions and strategic methodologies. For example, the total synthesis of (+)-chinensiolide B, a compound closely related to this compound, was accomplished through a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction, starting from (R)-carvone. This process highlights the intricate steps involved in synthesizing such compounds, including chemoselective reactions to overcome reactivity issues associated with the alpha-methylene gamma-lactone moiety (Elford & Hall, 2010). Similarly, short and efficient syntheses of chinensines A-E, utilizing singlet oxygen reactions, have clarified previously unknown stereochemical details, emphasizing the complexity of synthesizing these compounds (Margaros & Vassilikogiannakis, 2007).

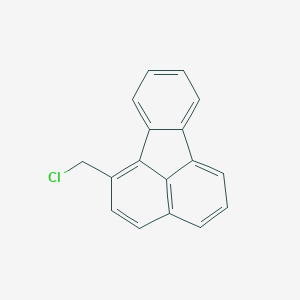

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by multiple functional groups and stereochemical configurations. The detailed analysis of these structures is essential for understanding their chemical behavior and potential biological activities. For instance, the structural elucidation of chinensin, a related compound, involved chemical transformation and spectroscopic evidence, highlighting the importance of molecular structure analysis in understanding these compounds' chemical nature (Ghosal, Chauhan, & Srivastava, 1974).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, which are pivotal in its synthesis and modification. The reactivity of the alpha-methylene gamma-lactone group in this compound analogs, for example, plays a crucial role in its chemical transformations. Such reactivity is carefully managed through selective reactions to achieve the desired chemical structures (Elford & Hall, 2010).

Applications De Recherche Scientifique

Drug Discovery Applications : Chinensine B is recognized for its valuable medicinal chemistry properties, making it of interest in the field of drug discovery (Foley, Eghbali, & Anastas, 2010).

Anti-inflammatory Effects : Coptisine, a constituent of Coptis chinensis, exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B, MAPK, and PI3K/Akt in macrophages (Wu et al., 2016).

Wound Healing : Loropetalum chinense significantly accelerates wound healing, enhances healing intensity, and promotes cell proliferation and blood vessel formation around wounds (Lian et al., 2013).

Cancer Research : Total flavonoids from Salvia chinensia have been shown to induce apoptosis in hepatocellular carcinoma cells, possibly by suppressing NF-κB signaling (Xiang et al., 2013).

Medicinal Plant Research : Belamcanda chinensis, a medicinal plant, has various biological activities due to its isolated extracts and chemical components (Zhang et al., 2016).

Mécanisme D'action

Target of Action

Chinensine B is a type of antitumor diterpenoid . More research is needed to fully understand the primary targets and their roles.

Mode of Action

It is known that diterpenoids, the family of compounds to which this compound belongs, often interact with their targets through a variety of mechanisms, including binding to specific receptors, modulating signal transduction pathways, or inducing changes in cell morphology

Biochemical Pathways

Diterpenoids, in general, can affect a wide range of biochemical pathways, including those involved in cell growth, apoptosis, inflammation, and immune response

Result of Action

It is known that diterpenoids, the family of compounds to which this compound belongs, can have a variety of effects at the molecular and cellular level, including inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating immune response

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of diterpenoids

Analyse Biochimique

Biochemical Properties

Chinensine B interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The exact enzymes, proteins, and biomolecules it interacts with are yet to be identified .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is believed to be involved in several metabolic pathways, interacting with various enzymes and cofactors. It may also influence metabolic flux or metabolite levels .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Propriétés

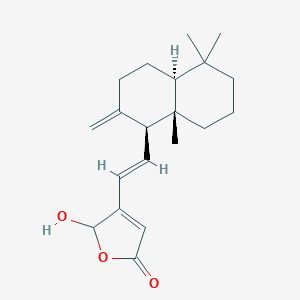

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUPGEKTXQYTSU-AKHYNURPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)